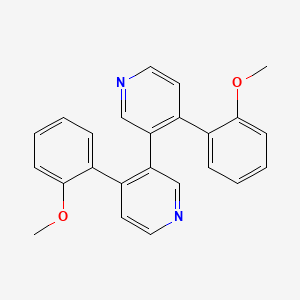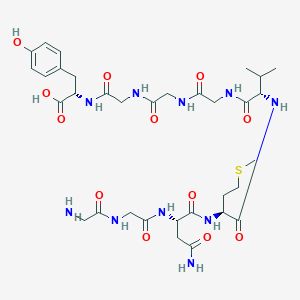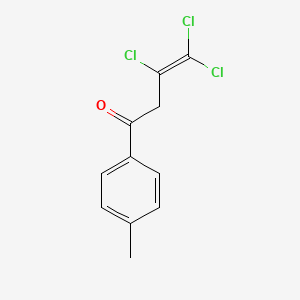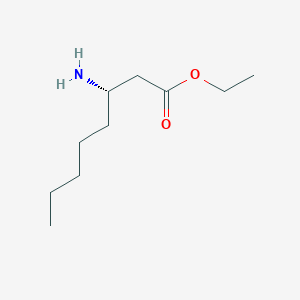![molecular formula C17H16O5 B12587742 Propyl 2-[(phenoxycarbonyl)oxy]benzoate CAS No. 444653-63-8](/img/structure/B12587742.png)
Propyl 2-[(phenoxycarbonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-[(phenoxycarbonyl)oxy]benzoate is an ester compound derived from benzoic acid. Esters are organic compounds formed by the reaction of an acid and an alcohol, with the elimination of water. This particular ester is characterized by its aromatic structure, which includes a benzoate group and a phenoxycarbonyl group. Esters like this one are known for their pleasant odors and are often used in fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[(phenoxycarbonyl)oxy]benzoate typically involves the esterification of benzoic acid with propanol in the presence of a catalyst. The reaction can be represented as follows:
Benzoic acid+Propanol→Propyl 2-[(phenoxycarbonyl)oxy]benzoate+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the ester product. The use of immobilized enzymes, such as lipases, has also been explored for the synthesis of esters in a more environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[(phenoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and propanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed
Hydrolysis: Benzoic acid and propanol.
Transesterification: Different esters and alcohols.
Reduction: Alcohols corresponding to the ester groups.
Scientific Research Applications
Propyl 2-[(phenoxycarbonyl)oxy]benzoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry
Mechanism of Action
The mechanism of action of Propyl 2-[(phenoxycarbonyl)oxy]benzoate involves its interaction with biological molecules. As an ester, it can be hydrolyzed by esterases in the body to release benzoic acid and propanol. These metabolites can then participate in various biochemical pathways. The ester linkage is crucial for its stability and reactivity, allowing it to act as a prodrug or a precursor in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, commonly used in fragrances and flavorings.
Ethyl benzoate: An ester of benzoic acid and ethanol, also used in fragrances and flavorings.
Butyl benzoate: An ester of benzoic acid and butanol, used as a plasticizer and in fragrances.
Uniqueness
Propyl 2-[(phenoxycarbonyl)oxy]benzoate is unique due to its specific ester linkage and the presence of the phenoxycarbonyl groupThe phenoxycarbonyl group also contributes to its aromatic characteristics, making it valuable in the fragrance industry .
Properties
CAS No. |
444653-63-8 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
propyl 2-phenoxycarbonyloxybenzoate |
InChI |
InChI=1S/C17H16O5/c1-2-12-20-16(18)14-10-6-7-11-15(14)22-17(19)21-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
KRBQEBBGAUTUBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)
![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)
![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)
![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12587695.png)
![1-[([1,1'-Biphenyl]-4-yl)methyl]-1H-indole](/img/structure/B12587697.png)


methanone](/img/structure/B12587716.png)
![Methanesulfonic acid--3-[(triphenylmethyl)sulfanyl]propan-1-ol (1/1)](/img/structure/B12587719.png)
![N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12587725.png)
![4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one](/img/structure/B12587728.png)

